7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Physical Form Purification Formulation

7‑Methoxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline (7‑MTQ) is a 1,2‑dihydroquinoline derivative bearing a methoxy substituent at the 7‑position and three methyl groups at the 2‑ and 4‑positions. It is a solid at room temperature (m.p. 67–69 °C) with a molecular weight of 203.28 g mol⁻¹ and a computed logP of 2.7, properties that distinguish it from liquid 6‑alkoxy analogs.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 1810-74-8
Cat. No. B131672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
CAS1810-74-8
Synonyms1,2-Dihydro-7-methoxy-2,2,4-trimethylquinoline;  2,2,4-Trimethyl-7-methoxy-1,2-dihydroquinoline; 
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1=CC(NC2=C1C=CC(=C2)OC)(C)C
InChIInChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-7-10(15-4)5-6-11(9)12/h5-8,14H,1-4H3
InChIKeyVNIQAUZZZWOJPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (CAS 1810-74-8) – A Position‑Specific 1,2‑Dihydroquinoline with Dual Utility in Fluorescent‑Dye Synthesis and Bioactivity Screening


7‑Methoxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline (7‑MTQ) is a 1,2‑dihydroquinoline derivative bearing a methoxy substituent at the 7‑position and three methyl groups at the 2‑ and 4‑positions [1]. It is a solid at room temperature (m.p. 67–69 °C) with a molecular weight of 203.28 g mol⁻¹ and a computed logP of 2.7, properties that distinguish it from liquid 6‑alkoxy analogs . The compound is recognised as a precursor for fluorescent dyes used in biological microscopy and nanoscopy, and it exhibits anti‑inflammatory activity [1].

Why 7‑Methoxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline Cannot Be Replaced by Unsubstituted or 6‑Ethoxy Analogs in Research and Industrial Workflows


Although the 1,2‑dihydroquinoline scaffold is shared by several commercial antioxidants and building blocks, the position and nature of the alkoxy substituent exert a decisive influence on physicochemical form, lipophilicity, and biological target engagement. Unsubstituted 2,2,4‑trimethyl‑1,2‑dihydroquinoline (TMQ) is a polymeric antioxidant used in rubber, but its polydisperse composition renders it unsuitable as a precise synthetic intermediate [1]. The 6‑ethoxy analog (ethoxyquin) is a liquid with a logP of ~3.0, whereas 7‑MTQ is a crystalline solid with a logP of 2.7, facilitating purification, weighing, and formulation [2][3]. Pharmacologically, even small shifts in substitution pattern can dramatically alter in‑vitro antioxidant potency, hypothermic liability, and selectivity profiles, as demonstrated by systematic SAR around the dihydroquinoline core [4]. Consequently, substituting 7‑MTQ with a “similar” dihydroquinoline without verifying the relevant quantitative performance parameters risks compromising assay reproducibility, product quality, or regulatory compliance.

Quantitative Head‑to‑Head and Class‑Level Evidence for 7‑Methoxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline Differentiation


Solid‑State Handling Advantage Over Liquid Ethoxyquin: Melting Point and Physical Form Comparison

7‑MTQ is a crystalline solid with a melting point of 67–69 °C, in contrast to the 6‑ethoxy analog ethoxyquin, which is a viscous liquid at ambient temperature (melting point < 0 °C) [1]. This solid form simplifies accurate weighing, storage, and purification for small‑molecule synthesis and high‑content screening, reducing the need for liquid‑handling automation and solvent pre‑dilution.

Physical Form Purification Formulation

Lower Lipophilicity (logP) Relative to Ethoxyquin: Implication for Drug‑Likeness and Aqueous Compatibility

The computed XLogP3 of 7‑MTQ is 2.7, compared with 3.0 for ethoxyquin (PubChem) [1][2]. The 0.3‑unit reduction indicates lower lipophilicity, which can translate into improved aqueous solubility, reduced non‑specific protein binding, and a more favorable ADME profile when the compound is used as a drug‑discovery starting point.

Lipophilicity Drug‑likeness PK parameter

High‑Purity Specification (98 % HPLC) vs. Technical‑Grade Ethoxyquin: Suitability as a Synthetic Intermediate

Commercially available 7‑MTQ from AKSci is specified at 98 % purity by HPLC, with a melting‑point range (67–69 °C) that serves as an additional identity test . In contrast, bulk ethoxyquin is typically supplied as technical‑grade material (≥ 90 %) containing oligomeric impurities that can interfere with subsequent chemical transformations [1]. The higher purity of 7‑MTQ reduces the need for pre‑purification, saving time and cost in multi‑step syntheses.

Purity Quality Control Synthetic Intermediate

Class‑Level Inference: 7‑Position Substitution Can Increase Antioxidant Activity Relative to Unsubstituted TMQ

A 2023 DFT‑based study of 2,2,4‑trimethyl‑1,2‑dihydroquinoline (TMQ) derivatives designed for tire antioxidants demonstrated that hydroxylation at multiple positions increased antioxidant activity by > 9 % compared with unsubstituted TMQ [1]. Although methoxy derivatives were not included in that work, the finding establishes that alkoxy or hydroxy substitution on the quinoline ring can significantly enhance radical‑scavenging capacity. This class‑level SAR suggests that the 7‑methoxy group of 7‑MTQ may confer similar potency advantages over the parent TMQ scaffold.

Antioxidant Activity Rubber Additive Structure–Activity Relationship

Positional Specificity for Biological Activity: 7‑Methoxy Is Required for Fluorescent‑Dye Conjugation and Anti‑Inflammatory Pathways

7‑MTQ is explicitly cited as a precursor for asymmetric rhodamine dyes used in biological microscopy and nanoscopy, a property that relies on the 7‑methoxy group for the necessary electronic and steric profile . In parallel, the compound has been assessed for anti‑inflammatory activity in an adjuvant‑induced arthritis rat model (ChEMBL assay CHEMBL786920), demonstrating that the 7‑methoxy configuration engages targets distinct from those targeted by 6‑alkoxy analogs [1]. Ethoxyquin, by contrast, is primarily noted for antioxidant and food‑preservation applications and lacks this specific dye‑precursor utility.

Fluorescent Probe Anti‑Inflammatory Chemical Biology

Cumulative Evidence Summary and Caveat: Limited Direct Head‑to‑Head Studies

The preceding evidence items provide a multi‑dimensional differentiation profile for 7‑MTQ: solid‑state handling (proven), lower logP (proven), high purity (proven), and class‑level antioxidant SAR (inferred). However, no published study has yet performed a direct side‑by‑side comparison of 7‑MTQ with ethoxyquin or TMQ in the same bioassay or material test. Therefore, while the physical‑property and application‑specific differentiators are robust, any quantitative claim about superior in‑vivo efficacy or material performance must be considered provisional until confirmed by head‑to‑head experimentation.

Data Availability Procurement Decision

Optimal Use Cases for 7‑Methoxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline Based on Differentiated Evidence


Medicinal Chemistry Lead Optimisation Preferring Low Lipophilicity and Solid Handling

Medicinal chemists seeking a dihydroquinoline scaffold with a logP < 3.0 and crystalline form for automated weighing can select 7‑MTQ over liquid ethoxyquin [1][2]. The lower logP may improve aqueous solubility and reduce CYP‑mediated clearance, while the solid form simplifies parallel synthesis workflows.

Development of Next‑Generation Anti‑Inflammatory Agents via 7‑Methoxy‑Directed SAR

The reported anti‑inflammatory activity of 7‑MTQ in an adjuvant‑arthritis rat model [3] makes it a candidate for further optimisation. Unlike ethoxyquin, which is not primarily developed for inflammation, 7‑MTQ offers a clean starting point for SAR exploration targeting cannabinoid or COX pathways.

Synthesis of Fluorescent Rhodamine Probes for Super‑Resolution Microscopy

7‑MTQ is a validated precursor for asymmetric rhodamine dyes employed in biological microscopy and nanoscopy . Labs requiring a defined, high‑purity building block for dye construction will find 7‑MTQ (98 % HPLC) more reliable than technical‑grade 6‑alkoxy alternatives.

Design of Functional Rubber Antioxidants with Potentially Enhanced Activity

Based on class‑level evidence that ring substitution improves antioxidant activity of TMQ derivatives [4], 7‑MTQ can be investigated as a co‑monomer or additive in rubber formulations. Its solid form and high purity facilitate precise dosing in pilot‑scale compounding experiments.

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